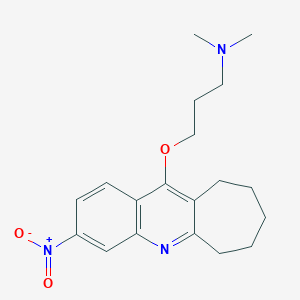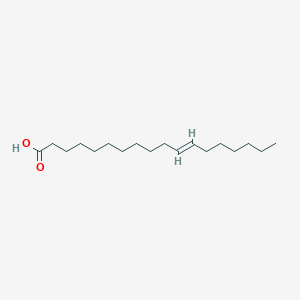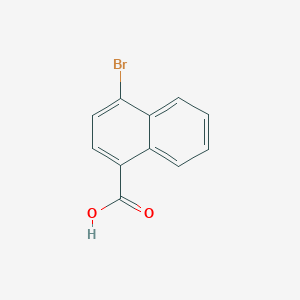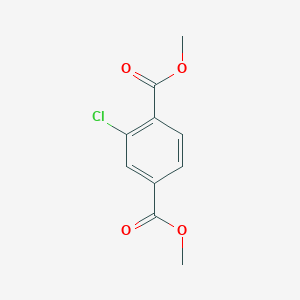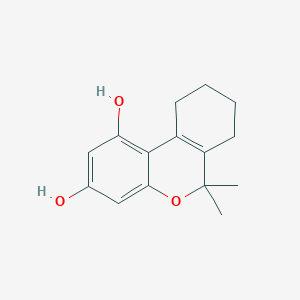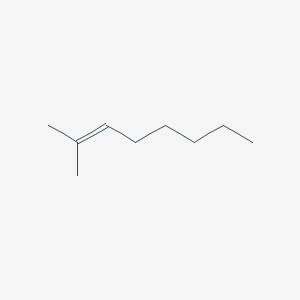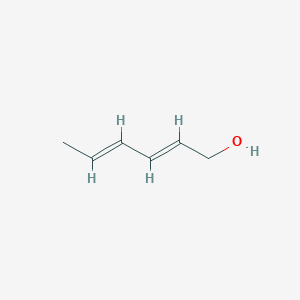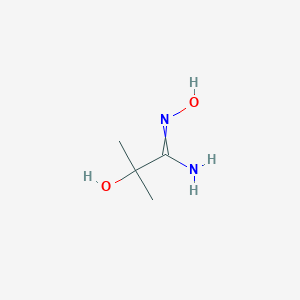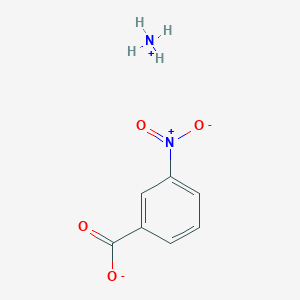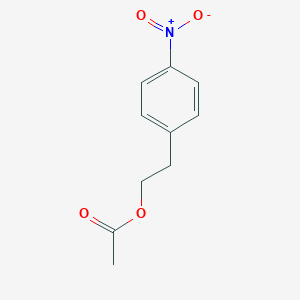
p-Nitrophenethyl acetate
Vue d'ensemble
Description
p-Nitrophenethyl acetate: is an organic compound with the chemical formula C10H11NO4 . It is a colorless to pale yellow liquid with a sweet, pleasant odor. This compound is known for its use as an intermediate in organic synthesis, particularly in the production of fragrances and flavoring agents. It is also used in various chemical research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Esterification Reaction:
- Equation:
p-Nitrophenethyl alcohol+Acetic anhydride→p-Nitrophenethyl acetate+Acetic acid
Reactants: p-Nitrophenethyl alcohol and acetic anhydride.
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium acetate).
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
- Equation:
-
Transesterification Reaction:
- Reactants: p-Nitrophenethyl alcohol and an ester (e.g., methyl acetate).
- Catalyst: Acidic or basic catalyst.
- Conditions: The reaction is performed under reflux with continuous removal of the by-product (methanol) to drive the reaction to completion.
- Equation:
p-Nitrophenethyl alcohol+Methyl acetate→p-Nitrophenethyl acetate+Methanol
Industrial Production Methods:
Industrial production of this compound typically involves the esterification of p-Nitrophenethyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Hydrolysis:
- Reagents: Water or aqueous base (e.g., sodium hydroxide).
- Conditions: The reaction is typically carried out under reflux.
- Products: p-Nitrophenethyl alcohol and acetic acid.
- Equation:
p-Nitrophenethyl acetate+Water→p-Nitrophenethyl alcohol+Acetic acid
-
Reduction:
- Reagents: Reducing agents (e.g., lithium aluminum hydride).
- Conditions: The reaction is carried out under anhydrous conditions.
- Products: p-Nitrophenethyl alcohol.
- Equation:
p-Nitrophenethyl acetate+LiAlH4→p-Nitrophenethyl alcohol+Other products
-
Substitution:
- Reagents: Nucleophiles (e.g., amines).
- Conditions: The reaction is carried out under mild conditions.
- Products: Substituted p-Nitrophenethyl derivatives.
- Equation:
p-Nitrophenethyl acetate+Nucleophile→Substituted p-Nitrophenethyl derivative+Acetic acid
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavoring agents.
- Employed in the study of ester hydrolysis and transesterification reactions.
Biology:
- Utilized in enzymatic studies to investigate the activity of esterases and lipases.
- Serves as a substrate in biochemical assays to measure enzyme kinetics.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis in biological environments.
- Investigated for its antimicrobial properties.
Industry:
- Used in the production of perfumes and flavoring agents due to its pleasant odor.
- Employed as a chemical intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of p-Nitrophenethyl acetate primarily involves its hydrolysis to p-Nitrophenethyl alcohol and acetic acid. This hydrolysis can be catalyzed by esterases and lipases, which are enzymes that break down ester bonds. The molecular targets of these enzymes include the ester bond in this compound, leading to the formation of the corresponding alcohol and acid. The pathways involved in this process include the catalytic triad mechanism, where the enzyme’s active site facilitates the nucleophilic attack on the ester bond, resulting in its cleavage.
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
- p-Nitrophenyl propionate
Comparison:
- p-Nitrophenyl acetate: Similar in structure but has a shorter acyl chain. It is commonly used as a substrate in enzymatic assays.
- p-Nitrophenyl butyrate: Has a longer acyl chain, making it more hydrophobic. It is used in studies of lipase activity.
- p-Nitrophenyl propionate: Intermediate in chain length between acetate and butyrate. It is used in various biochemical assays.
Uniqueness: p-Nitrophenethyl acetate is unique due to its specific structure, which includes a nitro group on the phenyl ring and an ethyl acetate moiety. This combination imparts distinct chemical properties, such as its pleasant odor and its reactivity in esterification and hydrolysis reactions. Its applications in fragrance and flavor synthesis, as well as its use in enzymatic studies, highlight its versatility compared to other similar compounds.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUSZBIRGTJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059294 | |
| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-30-3 | |
| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl alcohol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4U2L5EKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


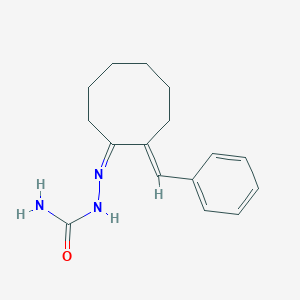
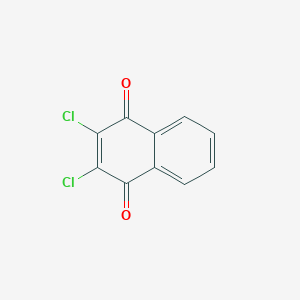
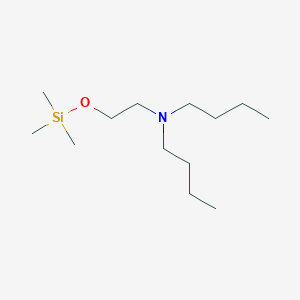
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
